molecular formula C17H17N3O2 B2991722 N-Benzyl-N-(cyanomethyl)-2-ethoxypyridine-4-carboxamide CAS No. 1385401-72-8

N-Benzyl-N-(cyanomethyl)-2-ethoxypyridine-4-carboxamide

Cat. No.: B2991722
CAS No.: 1385401-72-8
M. Wt: 295.342
InChI Key: FWIZSRQQWJTTCI-UHFFFAOYSA-N
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Description

N-Benzyl-N-(cyanomethyl)-2-ethoxypyridine-4-carboxamide is an organic compound with a complex structure that includes a benzyl group, a cyanomethyl group, and an ethoxypyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(cyanomethyl)-2-ethoxypyridine-4-carboxamide can be achieved through multi-component coupling reactions. One common method involves the use of copper-catalyzed coupling reactions, where aliphatic or aromatic amines, formaldehyde, and trimethylsilyl cyanide (TMSCN) are used as starting materials . The reaction typically proceeds under mild conditions and yields the desired cyanomethylamine derivatives efficiently.

Industrial Production Methods

Industrial production of this compound may involve scalable and catalyst-free methods. For instance, nucleophilic addition of amines to potassium isocyanate in water without organic co-solvents has been developed as a practical and efficient method . This approach is environmentally friendly and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(cyanomethyl)-2-ethoxypyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts.

    Substitution: The benzyl and cyanomethyl groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-Benzyl-N-(cyanomethyl)-2-ethoxypyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-Benzyl-N-(cyanomethyl)-2-ethoxypyridine-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-N-(cyanomethyl)-2-ethoxypyridine-4-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethoxypyridine moiety, in particular, differentiates it from other similar compounds and may contribute to its unique reactivity and applications.

Properties

IUPAC Name

N-benzyl-N-(cyanomethyl)-2-ethoxypyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-2-22-16-12-15(8-10-19-16)17(21)20(11-9-18)13-14-6-4-3-5-7-14/h3-8,10,12H,2,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIZSRQQWJTTCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CC(=C1)C(=O)N(CC#N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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